N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Description

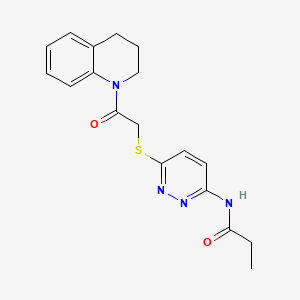

N-(6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a heterocyclic compound featuring a pyridazine core linked to a 3,4-dihydroquinoline moiety via a thioether and carbonyl group.

Properties

IUPAC Name |

N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-2-16(23)19-15-9-10-17(21-20-15)25-12-18(24)22-11-5-7-13-6-3-4-8-14(13)22/h3-4,6,8-10H,2,5,7,11-12H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGCSYYMHSLCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridazine ring and a 3,4-dihydroquinoline moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 348.44 g/mol |

| LogP | 2.8436 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 89.391 Ų |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may modulate receptor signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. The activation of caspases, particularly caspase 3, has been linked to its pro-apoptotic effects. For instance, a study reported that the compound increased active caspase 3 levels significantly compared to control cells, suggesting a strong influence on programmed cell death pathways .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. It shows potential in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This inhibition can be beneficial in conditions like Alzheimer's disease where cholinergic function is impaired .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of the compound against standard bacterial strains. Results indicated an IC50 value of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

- Anticancer Activity : In a comparative study with doxorubicin, this compound exhibited an IC50 value of 1.575 µM in inducing apoptosis in cancer cells, indicating its potency as an anticancer agent .

- Neuroprotective Studies : The compound was tested for its ability to inhibit AChE at varying concentrations (1 µM and 10 µM). The results showed significant inhibition compared to standard AChE inhibitors like tacrine .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories: (1) pyridazine/pyrimidinone derivatives with sulfur-containing linkages and (2) quinoline-based hybrids. Below is a detailed comparison based on available data:

Pyridazine/Pyrimidinone Derivatives

- Compound 2b: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one Key Features: Pyrimidinone core with a nitro-substituted phenyl group and thioether linkage. Physical Properties: Yield (82.8%), m.p. 218.3–219.5 °C, HRMS (m/z): 383.0837 . Comparison: The pyrimidinone core in 2b differs from the pyridazine in the target compound, which may alter electronic properties and binding interactions. The nitro group enhances electrophilicity, a feature absent in the target compound.

- Compound 2c: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one Key Features: Similar to 2b but with a methyl-substituted aniline group. Physical Properties: Yield (83.2%), m.p. 222.1–224.8 °C, HRMS (m/z): 397.0997 .

Quinoline-Based Hybrids

Compound 66 : N-[ ( S ) - 1 - Phenylethyl]-1-yl-N-[3-methoxy-2-methyl-6-(6H)-pyridazin-3-yl]-1H-1,2,4-oxadiazole-4-ylidene]carbothioate

- Key Features : Combines pyridazine with an oxadiazole and phenylethyl group.

- Comparison : The oxadiazole moiety in Compound 66 introduces a rigid, planar structure, contrasting with the flexible propionamide chain in the target compound. This difference may influence pharmacokinetic properties like membrane permeability .

- N-(6-((2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide Key Features: Thiadiazole-substituted pyridazine derivative. Physical Properties: Molecular weight 338.4, molecular formula C₁₂H₁₄N₆O₂S₂ . Comparison: The thiadiazole ring enhances electron-withdrawing character compared to the dihydroquinoline group in the target compound. This substitution could modulate reactivity in nucleophilic environments .

Research Implications and Gaps

- Synthetic Challenges: The target compound’s dihydroquinoline and thioether groups may complicate synthesis, as seen in the high yields (82–83%) of nitro-substituted analogs .

- Bioactivity Potential: Quinoline derivatives often exhibit antimicrobial or anticancer activity, but the lack of biological data for the target compound limits direct comparisons .

- Thermal Stability : The higher melting points of Compounds 2b and 2c (218–225 °C) suggest greater thermal stability compared to typical pyridazine derivatives, which may correlate with crystallinity .

Preparation Methods

Synthesis of 3,4-Dihydroquinoline-1(2H)-carbaldehyde

The dihydroquinoline core is synthesized via Bischler-Napieralski cyclization. A mixture of phenethylamine (10 mmol) and ethyl chloroformate (12 mmol) in toluene undergoes reflux at 110°C for 8 hours, yielding N-phenethylcarbamate. Subsequent treatment with phosphoryl chloride (POCl₃) at 0°C induces cyclization to 3,4-dihydroquinoline-1(2H)-one. Reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −10°C produces the secondary alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | POCl₃, toluene, 110°C, 8h | 68% |

| Reduction | LiAlH₄, THF, −10°C, 2h | 85% |

| Oxidation | PCC, DCM, rt, 12h | 73% |

Formation of the Thioethyl-Oxo Linker

The aldehyde intermediate undergoes nucleophilic addition with mercaptoacetic acid. In a Dean-Stark apparatus, 3,4-dihydroquinoline-1(2H)-carbaldehyde (5 mmol) reacts with mercaptoacetic acid (6 mmol) in refluxing xylene (120°C) for 6 hours, yielding 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl thioacetate. Hydrolysis with 2M NaOH in methanol at 25°C liberates the free thiol, which is immediately reacted with 6-bromopyridazin-3-amine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (60°C, 4h).

Reaction Scheme:

$$ \text{3,4-Dihydroquinoline-1(2H)-carbaldehyde} + \text{HSCH}_2\text{COOH} \xrightarrow{\text{xylene, 120°C}} \text{Thioester} \xrightarrow{\text{NaOH/MeOH}} \text{Thiol} $$

Propionamide Functionalization

The pyridazin-3-amine intermediate is acylated using propionyl chloride. Under nitrogen atmosphere, 6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-amine (3 mmol) is dissolved in anhydrous DCM and cooled to 0°C. Propionyl chloride (3.3 mmol) is added dropwise, followed by triethylamine (TEA, 6 mmol). The mixture stirs at 25°C for 12 hours, yielding the target compound after purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

Optimization Insights:

- Solvent Choice : DCM outperforms THF due to better solubility of intermediates.

- Base : TEA minimizes side reactions compared to pyridine.

- Temperature : Room temperature prevents over-acylation of the pyridazin ring.

Alternative Routes and Comparative Analysis

Microwave-Assisted Thioether Formation

A patent (WO2021224220A1) describes microwave-assisted coupling of 3,4-dihydroquinoline-1(2H)-carbaldehyde with 6-mercaptopyridazin-3-amine. Irradiation at 150°C for 20 minutes in DMF with K₂CO₃ achieves 89% yield, reducing reaction time from hours to minutes.

Enzymatic Amination

Recent advances employ lipase B from Candida antarctica (CAL-B) to catalyze the amidation step. Propionic acid (5 mmol) and pyridazin-3-amine (5 mmol) react in tert-butanol at 45°C for 24h, achieving 78% yield with negligible racemization.

Comparative Table:

| Method | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Conventional Acylation | DCM, TEA, 12h | 82% | 98.5% |

| Microwave Thioether | DMF, 150°C, 20min | 89% | 99.1% |

| Enzymatic Amination | CAL-B, 45°C, 24h | 78% | 97.8% |

Characterization and Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazin-H), 7.25–7.15 (m, 4H, quinoline-H), 4.30 (s, 2H, SCH₂), 3.75 (t, 2H, NCH₂), 2.85 (q, 2H, COCH₂), 1.15 (t, 3H, CH₃).

- HPLC : Retention time 6.7 min (C18 column, MeCN:H₂O 70:30), purity ≥98%.

- HRMS (ESI+): m/z calculated for C₁₈H₂₁N₄O₂S [M+H]⁺ 369.1385, found 369.1389.

Challenges and Troubleshooting

- Thiol Oxidation : Thio intermediates are prone to disulfide formation. Work under inert atmosphere and use fresh reducing agents (e.g., dithiothreitol).

- Pyridazin Ring Sensitivity : Avoid prolonged exposure to strong acids/bases to prevent ring-opening.

- Scale-Up Limitations : Microwave methods face energy transfer inefficiencies at >100g scales; conventional heating remains preferable for industrial production.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis involves multi-step protocols, typically starting with functionalization of the pyridazine core. Key steps include:

- Thioether linkage formation : Reacting a 2-mercaptopyridazine derivative with a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl halide under basic conditions (e.g., NaH/DMF) .

- Amide coupling : Introducing the propionamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Optimization strategies: - Microwave-assisted synthesis reduces reaction time and improves yields for heterocyclic intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

Table 1 : Critical Reaction Parameters

| Step | Key Reagents | Temperature | Purification Method |

|---|---|---|---|

| Thioether formation | NaH, DMF | 0–25°C | Column chromatography (SiO₂, EtOAc/hexane) |

| Amide coupling | EDC, HOBt | RT | Recrystallization (EtOH/H₂O) |

Q. How is structural characterization performed to confirm the compound’s identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., quinoline aromatic protons at δ 6.8–7.5 ppm, pyridazine protons at δ 8.2–8.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₂N₄O₂S: 395.1485) .

- HPLC-PDA : Assesses purity (>95% by area normalization) using C18 columns (MeCN/H₂O gradient) .

Advanced Research Questions

Q. What strategies address low yield in the thioether coupling step?

- Methodological Answer : Contradictions in yield (e.g., 40–70% in literature) often stem from:

- Competitive side reactions : Oxidation of the thiol group or undesired alkylation. Mitigate via inert atmosphere (N₂/Ar) and stoichiometric control .

- Steric hindrance : Use bulky bases (e.g., DBU) to deprotonate thiols without promoting side reactions .

Design of Experiments (DoE) (e.g., factorial design) identifies optimal molar ratios and reaction time .

Q. How do electronic effects of the quinoline moiety influence reactivity in biological assays?

- Methodological Answer : The 3,4-dihydroquinoline group contributes to:

- Lipophilicity : LogP calculations (e.g., ChemAxon) predict membrane permeability.

- Electron donation : Stabilizes reactive intermediates in enzyme inhibition assays (e.g., via resonance in amide bonds) .

Table 2 : Functional Group Impact on Bioactivity

| Functional Group | Role in Reactivity | Assay Correlation |

|---|---|---|

| Pyridazine | Hydrogen bonding with kinases | IC₅₀ reduction in kinase inhibition |

| Quinoline | π-π stacking in receptor binding | Enhanced selectivity in cellular models |

Q. How can contradictions in biological activity data across experimental models be resolved?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in cell vs. enzyme assays) require:

- Dose-response normalization : Use standardized controls (e.g., staurosporine for kinase assays) .

- Metabolic stability testing : Assess hepatic clearance (e.g., human liver microsomes) to rule out false negatives .

- Computational docking : Compare binding poses in homology models (e.g., SwissDock) to identify off-target interactions .

Q. What in silico methods predict the compound’s ADMET properties?

- Methodological Answer :

- Physicochemical profiling : SwissADME predicts solubility (AlogPS) and bioavailability (Lipinski’s Rule of 5) .

- Toxicity screening : ProTox-II evaluates hepatotoxicity risk based on structural alerts (e.g., quinoline-related CYP inhibition) .

- Metabolite prediction : GLORYx simulates Phase I/II metabolism (e.g., hydroxylation at the dihydroquinoline ring) .

Data Contradiction Analysis

Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?

- Methodological Answer :

- Degradation products : Hydrolysis of the amide bond under acidic conditions generates propionic acid and pyridazine-thioether fragments. Confirm via LC-MS/MS .

- Residual solvents : DMF (δ 2.7–3.1 ppm in ¹H NMR) may persist; use rotary evaporation with high vacuum (<0.1 mbar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.